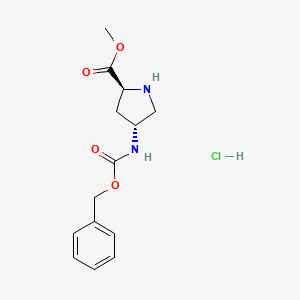

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Vue d'ensemble

Description

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group and a methyl ester group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ester group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have been utilized to create potent inhibitors of metalloproteinases, which are implicated in various diseases such as cancer and arthritis .

1.2. Anticancer Agents

Research has demonstrated that derivatives of (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride exhibit anticancer properties. A study explored the synthesis of compounds based on this structure and tested their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Pharmaceutical Applications

2.1. Drug Development

The compound has been investigated for its potential as a lead compound in drug development. Its ability to serve as a prodrug has been highlighted, where it can be converted into an active form within biological systems, enhancing its therapeutic profile .

2.2. Inhibitors of Apoptotic Pathways

The compound is also being studied for its role in modulating apoptotic pathways by acting as an inhibitor of B-cell lymphoma 2 proteins (Bcl-2). This application is crucial for developing treatments for diseases that involve dysregulated apoptosis, such as cancer .

Case Studies

3.1. Inhibitors of Metalloproteinases

A patent describes the use of this compound as an effective inhibitor of metalloproteinases, which are enzymes that degrade extracellular matrix components and are involved in tissue remodeling and disease progression . The study reported IC50 values demonstrating the compound's potency in inhibiting these enzymes.

3.2. Synthesis and Characterization

A detailed study on the synthesis of this compound highlighted its characterization through various spectroscopic methods, confirming its structure and purity . The synthesis process was optimized to increase yield and reduce by-products, making it more feasible for large-scale production.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Metalloproteinase Inhibition | 15 | |

| Compound B | Anticancer Activity | 25 | |

| Compound C | Bcl-2 Inhibition | 10 |

Table 2: Synthesis Conditions

Mécanisme D'action

The mechanism of action of (2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It binds to active sites or allosteric sites of enzymes, altering their activity and affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate

- (2S,4R)-Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate

- (2S,4R)-Methyl 4-(carbamoyl)pyrrolidine-2-carboxylate

Uniqueness

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the benzyloxycarbonyl group, which provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Activité Biologique

(2S,4R)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, often referred to as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups that contribute to its pharmacological properties.

- Molecular Formula : C13H18ClN2O3

- Molecular Weight : 300.74 g/mol

- CAS Number : 66831-17-2

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through the modulation of enzymatic pathways and receptor interactions. The presence of the benzyloxycarbonyl group enhances its stability and bioavailability, potentially increasing its efficacy in therapeutic applications.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, suggesting potential use in treating infections.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, pointing towards a possible role in cancer therapy.

- Immunomodulatory Effects : Some derivatives have shown promise in modulating immune responses, which could be beneficial in autoimmune diseases.

Antimicrobial Activity

A study conducted by Fairhurst et al. (2012) demonstrated that derivatives of pyrrolidine compounds exhibited notable antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that suggests modifications in the benzyloxy group significantly influence antimicrobial potency .

Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines. For instance, a case study involving human breast cancer cells reported a dose-dependent decrease in cell viability upon treatment with this compound .

Immunomodulatory Effects

Research published in ACS Publications indicated that certain derivatives could inhibit lymphocyte proliferation, suggesting potential applications in immunosuppressive therapies. This aligns with findings from other studies where similar compounds were effective in modulating immune responses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBGAPKWUMJMJC-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662645 | |

| Record name | Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217626-26-0 | |

| Record name | Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.